molecular formula C21H21N3O7 B4086448 Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B4086448
M. Wt: 427.4 g/mol
InChI Key: SZKQPTYUUMJYOR-UHFFFAOYSA-N
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Description

Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring, a nitro group, and a benzene dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The final steps involve esterification to introduce the dimethyl ester groups and coupling reactions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and esterification steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential as a drug candidate for treating various diseases is being explored.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group and pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate: shares similarities with other pyrrolidine-containing compounds and nitroaromatic compounds.

    Pyrrolidine derivatives: These compounds are known for their biological activity and are used in drug discovery.

    Nitroaromatic compounds: These compounds are often used in the synthesis of dyes, explosives, and pharmaceuticals.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7/c1-30-20(26)14-9-15(21(27)31-2)11-16(10-14)22-19(25)13-5-6-17(18(12-13)24(28)29)23-7-3-4-8-23/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKQPTYUUMJYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate

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